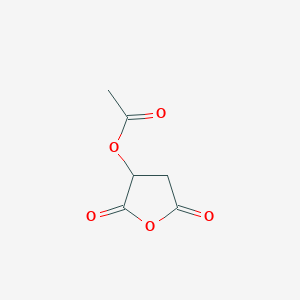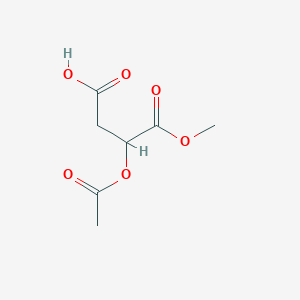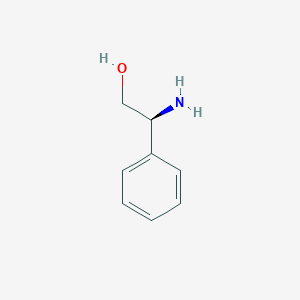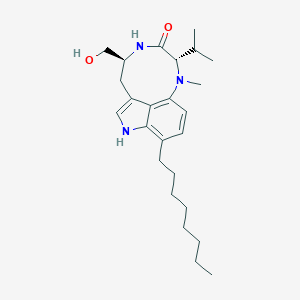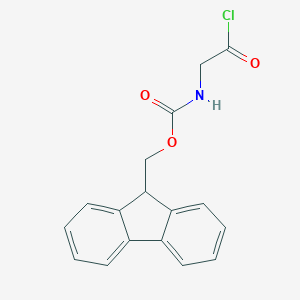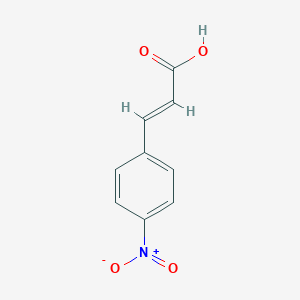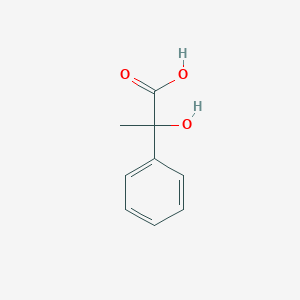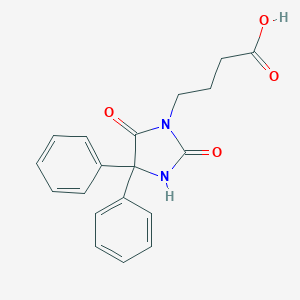
5,5-Diphenylhydantoin-3-butyric acid
Overview
Description
5,5-Diphenylhydantoin-3-butyric acid is a derivative of phenytoin, a well-known anticonvulsant drug. This compound is characterized by the presence of two phenyl rings attached to the hydantoin core, along with a butyric acid side chain. It is used in various scientific research applications due to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
The primary target of 5,5-Diphenylhydantoin-3-butyric acid is the voltage-gated sodium channels . These channels play a crucial role in the generation and propagation of action potentials in neurons, making them a key target for anticonvulsant drugs.
Mode of Action
This compound interacts with its targets by blocking the voltage-gated sodium channels . This blockade inhibits the rapid, repetitive firing of action potentials, which is a characteristic feature of seizure activity. By doing so, it helps to stabilize the threshold against hyperexcitability caused by excessive stimulation .
Biochemical Pathways
For instance, it can affect the release of neurotransmitters, alter the function of synaptic connections, and modulate the activity of other ion channels and receptors .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the suppression of seizure activity . By blocking the sodium channels, it inhibits the generation and propagation of action potentials, thereby preventing the abnormal, excessive neuronal activity that characterizes seizures .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the degradation of the compound can be affected by processes such as chlorination and UV/chlorination . These factors can impact the compound’s stability and its ability to exert its anticonvulsant effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Diphenylhydantoin-3-butyric acid typically involves the reaction of 5,5-diphenylhydantoin with butyric acid under specific conditions. One common method includes the use of ultrasonic irradiation to enhance the reaction efficiency. The reaction mixture usually contains substituted benzils and urea or thiourea derivatives, catalyzed by potassium hydroxide in a dimethyl sulfoxide and water mixture. This method allows for the synthesis of the compound at room temperature with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. The compound is then purified using standard techniques such as recrystallization or chromatography to ensure high purity for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
5,5-Diphenylhydantoin-3-butyric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenyl rings and the hydantoin core can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.
Major Products Formed
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of alcohols and amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
5,5-Diphenylhydantoin-3-butyric acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activities.
Medicine: Investigated for its anticonvulsant properties and potential therapeutic uses in neurological disorders.
Industry: Utilized in the development of new materials and chemical products
Comparison with Similar Compounds
Similar Compounds
Phenytoin: The parent compound, known for its anticonvulsant properties.
5,5-Diphenylhydantoin: A closely related compound with similar chemical structure and biological activities.
5-Ethyl-5-phenylhydantoin: Another derivative with anticonvulsant properties.
Uniqueness
5,5-Diphenylhydantoin-3-butyric acid is unique due to the presence of the butyric acid side chain, which may enhance its biological activity and specificity compared to other similar compounds. This structural modification can lead to differences in pharmacokinetics and pharmacodynamics, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
4-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c22-16(23)12-7-13-21-17(24)19(20-18(21)25,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2,(H,20,25)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVLJICGWRFYBAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CCCC(=O)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00543780 | |
| Record name | 4-(2,5-Dioxo-4,4-diphenylimidazolidin-1-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00543780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56976-66-0 | |
| Record name | 4-(2,5-Dioxo-4,4-diphenylimidazolidin-1-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00543780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


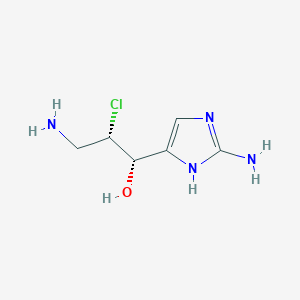
![(S)-3-Chloro-1-phenyl-1-[2-methyl-phenoxyl]propane](/img/structure/B19207.png)
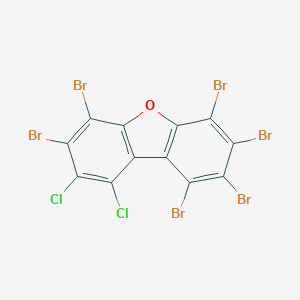
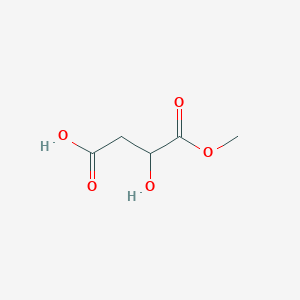
![1-Azabicyclo[2.2.2]oct-2-ene-3-carboxamide](/img/structure/B19225.png)
